Gentiopicrin

Catalog No.
S528813
CAS No.
20831-76-9
M.F
C16H20O9
M. Wt
356.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gentiopicrin

CAS Number

20831-76-9

Product Name

Gentiopicrin

IUPAC Name

(3R,4S)-4-ethenyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one

Molecular Formula

C16H20O9

Molecular Weight

356.32 g/mol

InChI

InChI=1S/C16H20O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2-3,6-7,10-13,15-20H,1,4-5H2/t7-,10?,11?,12?,13?,15+,16?/m0/s1

InChI Key

DUAGQYUORDTXOR-GPQRQXLASA-N

SMILES

C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

O673; O-673; O 673; SC-46058; SC46058; SC 46058; Gentiopicroside

Canonical SMILES

C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C=C[C@H]1[C@@H](OC=C2C1=CCOC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Description

The exact mass of the compound Gentiopicrin is 356.1107 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 606402. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Iridoid Glucosides - Supplementary Records. It belongs to the ontological category of glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Hepatoprotective Effects

One of the most promising areas of research for Gentiopicrin is its potential to protect the liver. Studies have shown that Gentiopicrin may help reduce liver fibrosis, a condition characterized by scarring of the liver tissue []. This scarring can impair liver function and lead to serious health problems. Gentiopicrin is believed to work by inhibiting the activation of hepatic stellate cells, which are the cells responsible for fibrosis formation [].

There is also evidence that Gentiopicrin may help improve bile flow and reduce inflammation in the liver []. These effects could be beneficial for patients with cholestatic liver diseases, such as primary biliary cholangitis.

Antidiabetic Properties

Scientific research suggests that Gentiopicrin may have antidiabetic properties. Studies have shown that Gentiopicrin can improve insulin sensitivity and glucose uptake in cells []. This suggests that Gentiopicrin could potentially be used as a treatment for type 2 diabetes.

Anticancer Potential

Several studies have investigated the potential of Gentiopicrin as an anticancer agent. Gentiopicrin has been shown to induce cell death in various cancer cell lines []. It is believed to work by targeting multiple cellular pathways involved in cancer development and progression []. However, further research is needed to determine the efficacy and safety of Gentiopicrin for cancer treatment.

Other Potential Applications

Scientific research is ongoing to explore other potential applications of Gentiopicrin. Some studies suggest that Gentiopicrin may have neuroprotective effects and could be beneficial for neurodegenerative diseases like Alzheimer's disease []. Additionally, Gentiopicrin is being investigated for its potential to treat malaria and other infectious diseases [].

  • Origin: Gentiopicrin is a major bioactive component extracted from the roots and aerial parts of these plants [].
  • Significance in Scientific Research: Gentiopicrin has been investigated for its various potential biological activities. Researchers are particularly interested in its effects on the liver, nervous system, and as an anti-cancer agent [, , ].

Molecular Structure Analysis

  • Gentiopicrin is a complex molecule with a glycoside structure. This means it consists of a sugar molecule (glucose) linked to a non-sugar moiety (aglycone) called gentiopicrinic acid [].
  • The aglycone has a unique chemical structure with a polycyclic ring system containing oxygen atoms [].
  • Due to the complexity of the molecule, a detailed structural analysis would involve advanced scientific concepts.

Chemical Reactions Analysis

  • The detailed chemical synthesis of Gentiopicrin is not readily available in scientific literature for public access.
  • Gentiopicrin can undergo hydrolysis, a chemical reaction where it breaks down into its sugar and aglycone components in the presence of water [].

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, and solubility of Gentiopicrin is limited in publicly available scientific resources.
  • Studies suggest Gentiopicrin is slightly soluble in water and more soluble in methanol [].
  • The mechanism of action for Gentiopicrin's various effects is still under investigation [, ].
  • Some studies suggest it might influence bile flow in the liver and interact with specific receptors in the nervous system [, ].
  • Information on the safety and hazards of Gentiopicrin is limited in publicly available scientific resources.
  • Research suggests it exhibits low toxicity in animal studies, but more data is needed for definitive conclusions [].

Important Note:

  • It is important to remember that Gentiopicrin is a complex molecule, and ongoing scientific research is necessary to fully understand its properties and potential applications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.2

Exact Mass

356.1107

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0WE09Z21RC

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20831-76-9

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

Dates

Modify: 2023-08-15
1: Zhang K, Lv S, Li X, Feng Y, Li X, Liu L, Li S, Li Y. Preparation, characterization, and in vivo pharmacokinetics of nanostructured lipid carriers loaded with oleanolic acid and gentiopicrin. Int J Nanomedicine. 2013;8:3227-39. doi: 10.2147/IJN.S45031. Epub 2013 Aug 22. PubMed PMID: 24009420; PubMed Central PMCID: PMC3758216.
2: el-Sedawy AI, Hattori M, Kobashi K, Namba T. Metabolism of gentiopicroside (gentiopicrin) by human intestinal bacteria. Chem Pharm Bull (Tokyo). 1989 Sep;37(9):2435-7. PubMed PMID: 2605687.
3: van der Sluis WG, van der Nat JM, Spek AL, Ikeshiro Y, Labadie RP. Gentiogenal, a conversion product of gentiopicrin (gentiopicroside)*. Planta Med. 1983 Dec;49(12):211-5. PubMed PMID: 17405055.
4: Xu YW, Qi Y, Han X, Xu LN, Xu QW, Peng JY. [Preparative separation of gentiopicrin from Radix Gentianae by high-speed counter-current chromatography with macroporous resin]. Zhongguo Zhong Yao Za Zhi. 2007 Dec;32(24):2595-7. Chinese. PubMed PMID: 18338594.
5: Lv J, Gu WL, Chen CX. Effect of gentiopicroside on experimental acute pancreatitis induced by retrograde injection of sodium taurocholate into the biliopancreatic duct in rats. Fitoterapia. 2015 Apr;102:127-33. doi: 10.1016/j.fitote.2015.03.002. Epub 2015 Mar 7. PubMed PMID: 25759121.
6: Yin H, Zhao Q, Sun FM, An T. Gentiopicrin-producing endophytic fungus isolated from Gentiana macrophylla. Phytomedicine. 2009 Aug;16(8):793-7. doi: 10.1016/j.phymed.2008.12.009. Epub 2009 Feb 5. PubMed PMID: 19200701.
7: Wang YY, Wang YP, Liu JY, Yan S, Sun CH, Xu SQ. [Preparative separation of gentiopicrin from Gentiana scabra bunge by high speed counter current chromatography]. Zhong Yao Cai. 2007 Jul;30(7):789-91. Chinese. PubMed PMID: 17944185.
8: Huang Z, Lin S. [Determination gentiopicrin in biyanqingdu granulae by SPE-HPLC]. Zhong Yao Cai. 2005 Jun;28(6):507-8. Chinese. PubMed PMID: 16209272.
9: Mihailović V, Katanić J, Mišić D, Stanković V, Mihailović M, Uskoković A, Arambašić J, Solujić S, Mladenović M, Stanković N. Hepatoprotective effects of secoiridoid-rich extracts from Gentiana cruciata L. against carbon tetrachloride induced liver damage in rats. Food Funct. 2014 Aug;5(8):1795-803. doi: 10.1039/c4fo00088a. PubMed PMID: 24912992.
10: ALPERT A, RAMSTAD E. A preliminary study of the hydrolytic products of gentiopicrin by paper chromatography. J Am Pharm Assoc Am Pharm Assoc. 1955 Jun;44(6):340-2. PubMed PMID: 14381299.
11: van der Sluis WG, Labadie RP. Secoiridoids and Xanthones in the genus Centaurium. Planta Med. 1981 Mar;41(3):221-31. PubMed PMID: 17401846.
12: Niu YT, Zhao YP, Jiao YF, Zheng J, Yang WL, Zhou R, Niu Y, Sun T, Li YX, Yu JQ. Protective effect of gentiopicroside against dextran sodium sulfate induced colitis in mice. Int Immunopharmacol. 2016 Oct;39:16-22. doi: 10.1016/j.intimp.2016.07.003. Epub 2016 Jul 7. PubMed PMID: 27394986.
13: van der Sluis WG, Labadie RP. Fungitoxic activity of the secoiridoid glucoside gentiopicrin (gentiopicroside). Planta Med. 1981 Jun;42(6):139-40. PubMed PMID: 17401945.
14: Wang Z, Tang S, Jin Y, Zhang Y, Hattori M, Zhang H, Zhang N. Two main metabolites of gentiopicroside detected in rat plasma by LC-TOF-MS following 2,4-dinitrophenylhydrazine derivatization. J Pharm Biomed Anal. 2015 Mar 25;107:1-6. doi: 10.1016/j.jpba.2014.12.003. Epub 2014 Dec 12. PubMed PMID: 25556816.
15: van der Nat J, van der Sluis WG, Labadie RP. Gentiogenal, a new antimicrobial iridoid derived from gentiopicrin (gentiopicroside). Planta Med. 1982 Jul;45(3):161-2. PubMed PMID: 17396888.
16: Ruan M, Yu B, Xu L, Zhang L, Long J, Shen X. Attenuation of stress-induced gastrointestinal motility disorder by gentiopicroside, from Gentiana macrophylla Pall. Fitoterapia. 2015 Jun;103:265-76. doi: 10.1016/j.fitote.2015.04.015. Epub 2015 May 1. PubMed PMID: 25936770.
17: Fan G, Luo WZ, Luo SH, Li Y, Meng XL, Zhou XD, Zhang Y. Metabolic discrimination of Swertia mussotii and Swertia chirayita known as "Zangyinchen" in traditional Tibetan medicine by (1)H NMR-based metabolomics. J Pharm Biomed Anal. 2014 Sep;98:364-70. doi: 10.1016/j.jpba.2014.06.014. Epub 2014 Jun 16. PubMed PMID: 24992216.
18: Amakura Y, Yoshimura M, Morimoto S, Yoshida T, Tada A, Ito Y, Yamazaki T, Sugimoto N, Akiyama H. Chromatographic Evaluation and Characterization of Components of Gentian Root Extract Used as Food Additives. Chem Pharm Bull (Tokyo). 2016;64(1):78-82. doi: 10.1248/cpb.c15-00776. PubMed PMID: 26726749.
19: Zhang X, Allan AC, Li C, Wang Y, Yao Q. De Novo Assembly and Characterization of the Transcriptome of the Chinese Medicinal Herb, Gentiana rigescens. Int J Mol Sci. 2015 May 20;16(5):11550-73. doi: 10.3390/ijms160511550. PubMed PMID: 26006235; PubMed Central PMCID: PMC4463717.
20: PESONEN S, RAMSTAD E. Studies on gentiopicrin. J Am Pharm Assoc Am Pharm Assoc. 1956 Aug;45(8):522-5. PubMed PMID: 13357340.

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